molecular formula C20H18O5 B5650335 5-(2,4-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone

5-(2,4-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone

Cat. No. B5650335
M. Wt: 338.4 g/mol
InChI Key: UDTJRGWHIJZBKB-UVTDQMKNSA-N
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Description

Synthesis Analysis

The synthesis of furanone derivatives typically involves multistep organic reactions, focusing on the formation of the core furanone ring and subsequent functionalization with various substituents. Although direct synthesis information for this specific compound was not found, related works demonstrate methodologies that could be adapted for its synthesis. For instance, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone and 4-methoxycarbonyl-2(5H)-furanone involves reactions in THF solution and a two-step process including formylation and acid-catalyzed transesterification, respectively (Wang Zhao-yang, 2012; Imen Beltaïef et al., 1997). These methods highlight the versatility in synthesizing furanone derivatives, suggesting potential pathways for the target compound's synthesis.

Molecular Structure Analysis

The structural analysis of furanone derivatives, including the title compound, often reveals insights into their stability, reactivity, and potential interactions with other molecules. Crystal structure determination using X-ray diffraction is a common technique to elucidate these details. For related compounds, studies have shown various molecular geometries and interactions, such as hydrogen bonding and dihedral angles between phenyl rings and the furanone core, indicating how substituent groups can affect overall molecular conformation (Tiantian Wang et al., 2009).

properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-22-15-6-4-13(5-7-15)10-14-11-19(25-20(14)21)17-9-8-16(23-2)12-18(17)24-3/h4-12H,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTJRGWHIJZBKB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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